1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group, a bromo-fluoro phenyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps:
Formation of the 4-Bromo-2-fluorophenylsulfonyl chloride: This can be achieved by reacting 4-bromo-2-fluorobenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with N,N-dimethylpiperidin-4-amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)ethanone
- 4-Bromo-2-fluorobiphenyl
Uniqueness
1-((4-Bromo-2-fluorophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of both a sulfonyl group and a piperidine ring, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)sulfonyl-N,N-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O2S/c1-16(2)11-5-7-17(8-6-11)20(18,19)13-4-3-10(14)9-12(13)15/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGJFANSTUPVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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